Madolin I
Description
Madolin I (referred to in literature as madolin A) is a sesquiterpenoid compound isolated from the roots of Valeriana officinalis var. latiofolia . It is characterized by a bicyclogermacrene skeleton with an epoxide group bridging C-1 and C-10, and a lack of functional groups at C-14 . Madolin A has demonstrated significant acetylcholinesterase (AChE) inhibitory activity at 100 µM, distinguishing it from structurally related compounds in the same plant source .
Properties
CAS No. |
265319-48-0 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(8S,9S)-5-methylidene-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-1(12)-ene-4,11-dione |
InChI |
InChI=1S/C15H18O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h8,12,14H,1,3-7H2,2H3/t12-,14-/m0/s1 |
InChI Key |
XUDVAHPYULHLEB-JSGCOSHPSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=C)C(=O)CCC2=C[C@@H]1OC2=O |
Canonical SMILES |
CC(=C)C1CCC(=C)C(=O)CCC2=CC1OC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Structural Determinants of Bioactivity :
- The C1–C10 epoxide in Madolin A is critical for AChE inhibition, as its removal (e.g., in Volvalerenals) abolishes activity .
- Lactone rings (e.g., Compound 252) enhance blood-brain barrier penetration, enabling antidepressant effects .
Taxonomic Specificity: Madolin A and its analogues are predominantly found in Valeriana species, suggesting evolutionary specialization in secondary metabolite production .
Therapeutic Potential: Madolin A’s AChE inhibition positions it as a candidate for Alzheimer’s disease research, whereas structural analogues like Volvalerenic acids may have unexplored roles in inflammation or oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
